1-isocyano-2,3-dihydro-1H-indene
Descripción
1-Isocyano-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (2,3-dihydro-1H-indene core) with an isocyano (-NC) substituent at position 1 (Figure 1). The 2,3-dihydro-1H-indene scaffold is a "privileged structure" in medicinal chemistry due to its structural rigidity, aromaticity, and ability to accommodate diverse substituents, which modulate biological activity and physicochemical properties .
Propiedades
IUPAC Name |
1-isocyano-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCHLLQHRSRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Substituent Position and Electronic Effects
Electron-Donating Groups (EDGs) :
- 4-Hydroxy-3-methoxyphenyl (Compound 12d) : Exhibited potent antiproliferative activity (78.82% inhibition at 0.1 mM) in tubulin polymerization assays. EDGs enhance activity by stabilizing interactions with the colchicine-binding site of tubulin .
- 2,3-Dihydrobenzofuran-5-yl (Compound 12q) : Achieved 83.61% inhibition at 0.1 mM, outperforming EDG-containing analogs due to additional ring rigidity .
- Natural Derivatives (Diaporindenes A–D) : These fungal metabolites with benzodioxan moieties showed nitric oxide inhibition (IC50: 4.2–9.0 μM), attributed to EDG-facilitated redox modulation .
- Electron-Withdrawing Groups (EWGs): 4-Trifluoromethylbenzyl (Compound 12p): Demonstrated reduced activity compared to EDG analogs, highlighting the detrimental impact of EWGs on tubulin binding .
Bioactivity Profiles
Spectroscopic and Analytical Differentiation
- Mass Spectrometry: Methyl-2,3-dihydro-1H-indene derivatives (e.g., No. 33) generate a characteristic fragment ion at m/z 117 via methyl loss, distinguishing them from tetrahydronaphthalenes (m/z 104) .
- NMR Trends : Protons adjacent to EWGs (e.g., -NC, -CF3) exhibit downfield shifts due to deshielding, whereas EDGs (e.g., -OCH3) upfield-shift aromatic protons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
